Indopy-1

Beschreibung

Eigenschaften

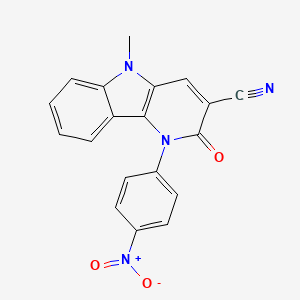

IUPAC Name |

5-methyl-1-(4-nitrophenyl)-2-oxopyrido[3,2-b]indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N4O3/c1-21-16-5-3-2-4-15(16)18-17(21)10-12(11-20)19(24)22(18)13-6-8-14(9-7-13)23(25)26/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEXGCXFOXXFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C=C(C(=O)N3C4=CC=C(C=C4)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Indopy-1 is a Nucleotide-Competing Reverse Transcriptase Inhibitor (NcRTI) . Its primary target is the reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1). The RT enzyme plays a central role in the life cycle of HIV, making it an important drug target.

Mode of Action

This compound competes with the natural nucleotide substrate, thus forming a new class of RT inhibitors: nucleotide-competing RT inhibitors (NcRTIs). It binds to HIV-1 RT in its post-translocation conformation, in place of a nucleotide, and then induces a stable dead-end complex. This “freezed” conformation at the post-translocation step prevents nucleotide binding.

Biochemical Pathways

This compound affects the polymerization reaction pathway of the HIV-1 RT enzyme. Time course experiments with heteropolymeric templates showed “hot spots” for inhibition following the incorporation of pyrimidines (T>C). The presence of ATP can enhance the inhibitory effects of this compound.

Pharmacokinetics

Its unique mode of action and resistance profile suggest that it may have distinct pharmacokinetic properties compared to other rt inhibitors.

Result of Action

The result of this compound’s action is the inhibition of the HIV-1 RT enzyme, which blocks the polymerization reaction, a crucial step in the viral replication process. This leads to a decrease in viral load and potentially slows the progression of the disease.

Action Environment

For instance, mutations M184V and Y115F are associated with decreased susceptibility, and mutation K65R confers hypersusceptibility to this compound. These mutations could be considered as part of the ‘action environment’ as they can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Indopy-1 plays a significant role in biochemical reactions, particularly in the inhibition of HIV-1 RT. It interacts with the enzyme in a competitive manner with respect to the nucleotide substrate. Despite substantial structural differences with classical chain terminators or natural nucleotides, it has been suggested that the nucleotide binding site of HIV RT may accommodate this novel class of RT inhibitors.

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the HIV-1 RT, which is crucial for the replication of the virus. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism, thereby influencing the overall function of the cell.

Molecular Mechanism

The molecular mechanism of this compound involves forming a stable ternary complex with HIV-1 RT, its nucleic acid substrate, and ATP. This complex is frozen in the post-translocational state that usually accommodates the incoming nucleotide substrate. This unique mode of action translates into a unique resistance profile.

Biologische Aktivität

Indopy-1, a compound belonging to the indolopyridone family, has garnered attention for its antiviral properties, particularly against HIV-1. This article explores the biological activity of this compound through various studies, highlighting its mechanism of action, effectiveness, and potential applications in antiviral therapy.

This compound acts primarily as an inhibitor of HIV-1 reverse transcriptase (RT), a crucial enzyme in the viral replication process. Unlike traditional non-nucleoside reverse transcriptase inhibitors (NNRTIs), this compound exhibits a unique mechanism that involves competition with deoxynucleoside triphosphate (dNTP) substrates. Studies have shown that this compound has a value of approximately 0.16 μM, indicating its potency in inhibiting RT activity .

The compound's binding characteristics reveal that it forms a stable complex with the RT enzyme in the post-translocation conformation, enhancing its inhibitory effects . Notably, this compound retains efficacy against certain RT mutations associated with drug resistance, such as K65R, while showing reduced effectiveness against M184V and Y115F mutations .

Antiviral Efficacy

This compound has demonstrated significant antiviral activity across various assays:

- 50% Effective Concentration (EC50) : The compound exhibits an EC50 of approximately 30 nM against HIV-1 in viral replication assays . This level of potency underscores its potential as a therapeutic agent.

- Cell-Based Assays : In studies involving C8166 cells infected with HIV-1, this compound effectively inhibited viral replication. The cytopathic effect (CPE) was measured post-infection to assess the compound's efficacy .

Comparative Efficacy Table

| Virus Type | EC50 (nM) | Resistance Profile |

|---|---|---|

| HIV-1 | 30 | Effective against K65R mutation |

| HIV-2 | 180 | Limited activity compared to HIV-1 |

| SIV | 210 | Similar profile to HIV-2 |

| Other Retroviruses | >1000 | No significant inhibition observed |

Study 1: High-Throughput Screening

A high-throughput screening identified this compound as a potent inhibitor of HIV-1 RT. The compound's effectiveness was enhanced in the presence of physiological concentrations of ATP, indicating a synergistic effect that warrants further investigation .

Study 2: Resistance Mechanisms

Research has shown that while this compound is effective against many strains of HIV-1, specific mutations can alter its susceptibility. For instance, the M184V mutation reduces this compound's binding affinity but does not eliminate its inhibitory effect entirely. Conversely, the K65R mutation increases susceptibility to this compound, showcasing its unique resistance profile compared to traditional NNRTIs .

Study 3: Combination Therapy

This compound has also been evaluated in combination with other antiretroviral agents. Preliminary results suggest that it may enhance the efficacy of existing therapies when used in conjunction with drugs like efavirenz and tenofovir .

Wissenschaftliche Forschungsanwendungen

Key Findings:

- Competitive Inhibition : Indopy-1 binds to the active site of HIV reverse transcriptase, blocking the incorporation of dNTPs into the growing DNA strand. This was demonstrated through various biochemical assays that showed competitive inhibition with respect to nucleotide substrates .

- Resistance Profile : The resistance profile of this compound is distinct from that of other inhibitors. Notably, it remains effective against HIV strains harboring mutations associated with resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) and many nucleoside reverse transcriptase inhibitors (NRTIs) .

Structural Insights

Recent crystallographic studies have elucidated the binding interactions between this compound and HIV reverse transcriptase. The crystal structure reveals that this compound forms a stable ternary complex with the enzyme and DNA substrate, stabilizing the enzyme in a post-translocated state that prevents further nucleotide incorporation .

Structural Highlights:

- Binding Affinity : The binding affinity of this compound is influenced by the nature of the primer's 3′ end, indicating that structural modifications could enhance its inhibitory potency .

- Potential for Broader Applications : The structural characteristics of this compound suggest potential applications beyond HIV, including possible inhibition of other viral polymerases such as those from hepatitis B virus and Zika virus .

Antiviral Efficacy

This compound has demonstrated potent antiviral activity across multiple strains of HIV. In vitro studies have shown:

- EC50 Values : The effective concentration for 50% inhibition (EC50) against wild-type HIV-1 is approximately 30 nM, with a selectivity index exceeding 300 in sensitive cell lines .

- Activity Against Resistant Strains : this compound retains efficacy against HIV strains with NNRTI resistance mutations, making it a promising candidate for treating resistant infections .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and potential applications of this compound:

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Inhibitory Potency (IC₅₀) of this compound Against RT Mutants

Table 2: Comparison of NcRTIs

| Parameter | This compound | DAVP-1 | T-α-CNP |

|---|---|---|---|

| Binding Site | Polymerase active site | Palm-thumb hinge | dNTP-binding site |

| ATP Dependency | Yes (enhances binding) | No | No |

| Resistance | Y115F, M184V | W153L | K65R, M184V |

| Polymerase Specificity | Lentiviral RTs | HIV-1 RT | Broad (multiple polymerases) |

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential in preclinical studies?

- Methodological Answer : Pre-register study protocols on platforms like Open Science Framework (OSF). Use blinded data analysis and independent replication labs. Disclose funding sources and potential conflicts of interest. Adhere to ARRIVE guidelines for reporting animal studies or NIH guidelines for in vitro research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.